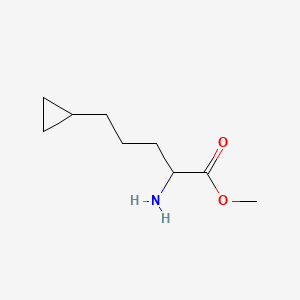

Methyl 2-amino-5-cyclopropylpentanoate

Description

Methyl 2-amino-5-cyclopropylpentanoate is a methyl ester derivative of a non-proteinogenic amino acid featuring a cyclopropyl substituent at the fifth carbon of the pentanoate backbone. This compound combines a polar amino group with a strained cyclopropane ring, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl 2-amino-5-cyclopropylpentanoate |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)8(10)4-2-3-7-5-6-7/h7-8H,2-6,10H2,1H3 |

InChI Key |

NMDYGLBDTLRAQA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCCC1CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with cyclopropyl derivatives and amino acids.

Reaction Steps:

Conditions: These reactions often require catalysts such as palladium or nickel, and conditions may include elevated temperatures and pressures to facilitate the formation of the cyclopropyl ring.

Industrial Production Methods

Industrial production of Methyl 2-amino-5-cyclopropylpentanoate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amino group, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-amino-5-cyclopropylpentanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its structural similarity to certain amino acids makes it a useful tool in biochemical research.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in the design of molecules that can interact with specific biological targets.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2-amino-5-cyclopropylpentanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s methyl ester group aligns it with other esters analyzed in plant resins (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) (). However, its amino and cyclopropyl groups distinguish it from terpene-derived esters, which lack nitrogen functionality and exhibit linear or fused cyclic systems. For example:

Physicochemical Properties

Methyl esters generally exhibit lower boiling points and higher volatility compared to their free acid counterparts. (Table 3) suggests methyl esters in industrial applications often have viscosities <10 mPa·s and densities ~0.85–0.95 g/cm³.

Analytical Characterization

Gas chromatography (GC) and mass spectrometry (MS), as used for diterpene methyl esters in , are applicable for identifying this compound. However, the amino group may require derivatization (e.g., silylation) to improve volatility for GC analysis.

Research Findings and Limitations

Key Observations

- Synthetic Utility : The cyclopropane ring may enhance metabolic stability in drug design, contrasting with labdane diterpenes (e.g., 8(17),12,14-labdatriene) used in fragrances ().

- Environmental Impact: Methyl esters are typically biodegradable, but the amino group could alter degradation pathways compared to terpene esters ().

Data Gaps

- No direct toxicity or pharmacokinetic data for this compound exists in the provided evidence.

- Comparative studies with cyclopropane-containing amino acid esters (e.g., norcoronamic acid derivatives) are absent but critical for understanding structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.